molecular formula C18H25FN2O2S B2630589 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034589-83-6

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2630589
CAS No.: 2034589-83-6
M. Wt: 352.47
InChI Key: INRQKLYDFRUSKP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide ( 2034589-83-6) is a synthetic organic compound supplied for non-human research applications. This chemical features a molecular formula of C18H25FN2O2S and a molecular weight of 352.47 g/mol . Its structure incorporates a 2-fluorophenoxy group linked to an acetamide backbone, which is further connected to a complex piperidine-thiolane moiety. Compounds based on the phenoxy acetamide scaffold are of significant interest in scientific research due to their diverse pharmacological potential, which can include activities such as antitubercular and anticancer effects, as noted in studies on structurally similar molecules . The presence of the fluorine atom can influence properties like lipophilicity and metabolic stability, while the piperidine and thiolane rings may contribute to interactions with biological targets. This product is intended for use by qualified researchers in chemical biology and medicinal chemistry for in vitro investigations. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-3-1-2-4-17(16)23-12-18(22)20-11-14-5-8-21(9-6-14)15-7-10-24-13-15/h1-4,14-15H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQKLYDFRUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Piperidinylmethylacetamide: This step involves the reaction of piperidine with a suitable acylating agent to form the piperidinylmethylacetamide intermediate.

    Formation of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction involving a suitable thiol compound.

    Final Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidinylmethylacetamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide exhibit anticonvulsant properties. For instance, related derivatives have been synthesized and tested for their efficacy in models of epilepsy, showing significant activity mediated through benzodiazepine receptors and other mechanisms . This suggests that the compound may also have therapeutic potential in treating seizure disorders.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and anxiety. Preliminary studies on similar compounds indicate that they may influence serotonin and dopamine pathways, which are crucial for mood stabilization and anxiety reduction. This opens avenues for further exploration into its use as an antidepressant or anxiolytic agent.

Cancer Research

Compounds with similar scaffolds have been investigated for their anticancer properties. The presence of the fluorophenoxy group is thought to enhance bioactivity against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Ongoing research aims to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Case Study 1: Anticonvulsant Screening

A study synthesized a series of related fluorinated compounds and screened them for anticonvulsant activity using the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. One compound demonstrated significant efficacy, suggesting that similar modifications to the structure of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide could enhance its anticonvulsant properties .

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of related piperidine derivatives. The study found that certain modifications led to increased binding affinity for serotonin receptors, indicating potential as a treatment for depression or anxiety disorders. This highlights the importance of structural variations in enhancing therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and pharmacological profiles of the target compound and its analogs:

Compound Name (IUPAC) Key Structural Features Pharmacological Target/Activity Potency (IC50 or Equivalent) Legal Status References
2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide 2-fluorophenoxy group, thiolan-3-yl-piperidine Hypothesized enzyme inhibition (e.g., Lp-PLA2) Not reported Unregulated (assumed)
Ocfentanil
(N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
2-fluorophenyl, methoxy group, phenylethyl-piperidine µ-opioid receptor agonist High opioid potency (comparable to fentanyl) Schedule I (1961 Convention)
Rilapladib
(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide)
Difluorobenzylthio, methoxyethyl-piperidine, biphenyl Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor IC50 = 0.23 nM Investigational (atherosclerosis, Alzheimer’s)
Acetyl Fentanyl
(N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide)
Phenyl, phenethyl-piperidine µ-opioid receptor agonist ~15x less potent than fentanyl Schedule II (controlled substance)
Thiofentanyl
(N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidyl]propanamide)
Thienyl-ethyl-piperidine µ-opioid receptor agonist Higher potency than fentanyl Schedule I (controlled)
Key Observations:

Structural Variations: The fluorophenoxy group in the target compound distinguishes it from phenyl or methoxy substituents in analogs like Ocfentanil and Rilapladib. This group may enhance metabolic stability or target selectivity . The thiolan-3-yl (tetrahydrothiophene) moiety introduces a sulfur-containing six-membered ring, contrasting with thienyl (five-membered) in Thiofentanyl or methoxyethyl groups in Rilapladib. Such differences could impact lipophilicity and receptor binding .

Pharmacological Profiles: Unlike opioid analogs (Ocfentanil, Acetyl Fentanyl), the target compound lacks a phenethyl or thienyl group linked to piperidine, suggesting non-opioid activity. Its structure aligns more closely with enzyme inhibitors like Rilapladib, which targets Lp-PLA2 . The fluorine atom in the phenoxy group may enhance bioavailability and CNS penetration compared to non-fluorinated analogs .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Fluorophenoxy Group : Contributes to lipophilicity and potential receptor interactions.
  • Piperidine Ring : Known for its role in various pharmacological properties.
  • Thiolane Moiety : Imparts unique stereochemical properties that may enhance biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. The specific mechanisms for 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide are still under investigation, but it is hypothesized to involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : Possible inhibition of enzymes related to metabolic pathways.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : In vitro tests have shown effectiveness against certain bacterial strains.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
CytotoxicityInhibits growth of cancer cells
Receptor InteractionPotential modulation of neurotransmitter receptors

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial properties of various fluorinated compounds, 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide showed significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis through a caspase-dependent pathway. This finding supports further exploration into its potential as a chemotherapeutic agent.

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